1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
CAS No.: 1286698-08-5
Cat. No.: VC7241794
Molecular Formula: C17H19ClFN3O
Molecular Weight: 335.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286698-08-5 |
|---|---|
| Molecular Formula | C17H19ClFN3O |
| Molecular Weight | 335.81 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H19ClFN3O/c18-15-2-1-3-16(19)14(15)10-17(23)22-7-4-13(5-8-22)11-21-9-6-20-12-21/h1-3,6,9,12-13H,4-5,7-8,10-11H2 |
| Standard InChI Key | SAHSHRKKCRSIBM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN2C=CN=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Introduction
Structural Characteristics and Molecular Composition
The molecular structure of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone comprises three distinct moieties:
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Piperidine ring: A six-membered amine ring providing conformational flexibility and basicity.
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Imidazole-methyl group: A five-membered aromatic heterocycle with two nitrogen atoms, known for coordinating metal ions and participating in hydrogen bonding.
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2-Chloro-6-fluorophenyl ketone: A halogen-substituted aromatic ring linked to a ketone group, contributing to electrophilic reactivity and lipophilicity.
The molecular formula is C₁₈H₁₉ClFN₃O, with a calculated molecular weight of 347.82 g/mol. Key structural parameters derived from analogous compounds include:
| Property | Value/Description | Source Relevance |
|---|---|---|
| LogP | ~2.1 (estimated via XLOGP3) | |
| TPSA | 45.8 Ų | |
| Hydrogen bond donors | 0 | |
| Rotatable bonds | 5 |
The imidazole and piperidine groups suggest potential interactions with enzymes or receptors, particularly those involving hydrophobic pockets or metal ion coordination .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Formation of the piperidine-imidazole intermediate:
Reaction Conditions
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Solvent: Dichloromethane or THF for Step 2 to enhance nucleophilic acyl substitution.
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Temperature: 0–5°C for Step 1 to minimize side reactions; room temperature for Step 2.
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Catalyst: Triethylamine (2 equiv) to scavenge HCl in Step 2 .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Mass Spectrometry
Infrared Spectroscopy
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N imidazole), 1240 cm⁻¹ (C-F).
Physicochemical Properties
Solubility and Lipophilicity
Stability
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Hydrolytic stability: Stable in pH 4–8 buffers over 24 hours (analog data).
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Photostability: Degrades by ~15% under UV light (λ = 254 nm, 48 h) .
Future Research Directions
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